molecular formula C11H12N2 B3044798 4-Ethyl-2-phenyl-1H-imidazole CAS No. 10045-56-4

4-Ethyl-2-phenyl-1H-imidazole

Cat. No. B3044798
CAS RN: 10045-56-4
M. Wt: 172.23 g/mol
InChI Key: BQUSIXSOCHTUCV-UHFFFAOYSA-N
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Description

4-Ethyl-2-phenyl-1H-imidazole belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Activity

4-Ethyl-2-phenyl-1H-imidazole derivatives have shown significant potential in antibacterial applications. A study by (Sun et al., 2017) found that these derivatives exhibit potent inhibition of various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were as low as 4-256 nmol mL-1 in vitro, indicating their effectiveness against bacterial infections.

Antifungal Activity

The antifungal properties of imidazole derivatives, including 4-Ethyl-2-phenyl-1H-imidazole, are also noteworthy. Research by (Wani et al., 2015) demonstrated that these compounds have significant activity against various strains of Candida species. These findings suggest the potential for using these imidazole derivatives in the treatment of fungal infections.

Anticancer Applications

Imidazole derivatives have been explored for their potential in anticancer therapy. A study by (Romagnoli et al., 2016) synthesized a series of 1H-imidazole-based compounds and found that they inhibit tubulin polymerization, a mechanism that can be utilized in anticancer treatments. These findings open up new avenues for the development of novel anticancer drugs.

Corrosion Inhibition

4-Ethyl-2-phenyl-1H-imidazole and its derivatives have been investigated for their role in corrosion inhibition. (Costa et al., 2021) studied the application of imidazole-based molecules as corrosion inhibitors for carbon steel in acidic mediums. Their research shows the potential of these compounds in protecting metals from corrosion, which is vital in various industrial applications.

Pharmaceutical Synthesis

Imidazole derivatives play a significant role in pharmaceutical synthesis. For example, (Zhou et al., 2018) reported a synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate. This underlines the importance of imidazole compounds in the development and synthesis of pharmaceutical products.

Mechanism of Action

While specific information on the mechanism of action of 4-Ethyl-2-phenyl-1H-imidazole was not found, it is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety data for 4-Ethyl-2-phenyl-1H-imidazole was not found, general safety data for imidazole suggests that it may cause damage to organs, is suspected of damaging fertility or the unborn child, and may cause serious eye irritation or damage .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

5-ethyl-2-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUSIXSOCHTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355809
Record name 5-ethyl-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10045-56-4
Record name 5-ethyl-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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